molecular formula C6H6FNO2S2 B13243195 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B13243195
M. Wt: 207.3 g/mol
InChI Key: MTVHOIACEFCVBI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride (CAS 2060058-94-6) is a small molecule building block of significant interest in medicinal chemistry and drug discovery. This compound features a sulfonyl fluoride group flanked by a cyclopropyl-substituted thiazole heterocycle, a structure known for its metabolic stability and potential to modulate a compound's physicochemical properties . The thiazole ring is a privileged scaffold in pharmaceutical development, contributing to the bioactivity of numerous treatment drugs across various disease areas, including central nervous system disorders, cancer, and infectious diseases . Sulfonyl fluorides are increasingly valuable in chemical biology and materials science due to their specific reactivity, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry, which allows for the reliable and modular synthesis of complex molecules . The incorporation of the cyclopropyl group can confer conformational rigidity and improve pharmacokinetic profiles, making this reagent a versatile synthon for constructing more complex, biologically relevant molecules . As a key intermediate, it is utilized in the synthesis of sulfonamides and other derivatives for screening as potential therapeutic agents, with research applications spanning from neuroscience to oncology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H6FNO2S2

Molecular Weight

207.3 g/mol

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-sulfonyl fluoride

InChI

InChI=1S/C6H6FNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2

InChI Key

MTVHOIACEFCVBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Overview:

This method leverages the reactivity of sulfonamides, converting them into sulfonyl fluorides through an activation step followed by fluorination. It is particularly useful for late-stage functionalization of biologically active molecules containing sulfonamide groups.

Procedure:

  • Activation of sulfonamides : Using reagents such as Pyry-Boron Fluoride (Pyry-BF4), which selectively activate sulfonamides by converting them into sulfonyl chlorides.
  • In situ fluorination : The sulfonyl chlorides are then transformed into sulfonyl fluorides using fluoride sources like potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) under mild conditions.

Key Data:

Step Reagents Conditions Yield Notes
Activation Pyry-BF4, MgCl2 Room temperature to 60°C High Selective activation of sulfonamide groups
Fluorination KF or KHF2 60°C, in acetonitrile >90% Conversion to sulfonyl fluoride

Electrophilic Fluorination of Sulfonyl Chlorides

Overview:

This traditional approach involves synthesizing sulfonyl chlorides from suitable precursors, followed by electrophilic fluorination to produce sulfonyl fluorides.

Procedure:

Limitations:

  • Requires isolation of sulfonyl chlorides.
  • Sensitive to hydrolysis, demanding careful handling.

Data:

Starting Material Fluorinating Agent Conditions Yield Notes
Sulfonyl chlorides Selectfluor Room temperature 70-90% Widely used in industry

Direct Synthesis from Heterocyclic Precursors

Overview:

This approach involves constructing the heterocyclic core, 1,3-thiazole , followed by sulfonylation and fluorination steps.

Procedure:

  • Heterocycle formation : Cyclization of suitable thioamide and α-haloketone derivatives.
  • Sulfonylation : Introducing the sulfonyl group at the 5-position via sulfonyl chlorides or sulfonic acids.
  • Fluorination : Using fluorinating agents like Deoxo-Fluor or DAST to convert sulfonyl groups to sulfonyl fluorides.

Data:

Step Reagents Conditions Yield Notes
Heterocycle synthesis Thioamide + α-haloketone Reflux 60-80% Requires multi-step synthesis
Sulfonylation Sulfonyl chloride Room temperature 70-85% Selective at 5-position
Fluorination DAST or Deoxo-Fluor 0°C to room temp 50-70% Sensitive to moisture

Key Considerations and Notes

  • Selectivity : The chemoselectivity of fluorination is critical, especially in molecules bearing multiple nucleophilic sites.
  • Stability : Sulfonyl fluorides are generally stable under ambient conditions, but their synthesis requires careful control of moisture and temperature.
  • Functional Group Compatibility : Modern methods, especially those involving sulfonamide activation, exhibit high tolerance for diverse functional groups, making them suitable for complex molecule synthesis.

Summary of the Most Effective Method

Method Advantages Disadvantages Suitable For
Sulfonamide activation + fluorination High selectivity, late-stage functionalization Requires specific reagents (Pyry-BF4, KF) Functionalized pharmaceuticals, complex molecules
Sulfonyl chloride + electrophilic fluorination Well-established, scalable Sensitive to hydrolysis Industrial synthesis
Heterocyclic construction + fluorination Precise control over heterocycle formation Multi-step, time-consuming Targeted heterocyclic sulfonyl fluorides

Chemical Reactions Analysis

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development . The thiazole ring also contributes to the compound’s biological activity by stabilizing the molecule and facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: The sulfonyl fluoride group in the target compound exhibits superior hydrolytic stability compared to sulfonyl chlorides (e.g., 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride), which are prone to hydrolysis. This stability makes sulfonyl fluorides preferable for applications requiring prolonged shelf life or controlled reactivity.

Steric and Electronic Effects: The cyclopropyl group at the 2-position introduces greater steric hindrance compared to phenyl or methyl substituents (as in 4-Methyl-2-phenyl-1,3-thiazole derivatives). This may reduce nonspecific interactions in biological systems or alter regioselectivity in synthetic reactions. Thiadiazole-based sulfonamides (e.g., USP Reference Standards) differ in ring structure (1,3,4-thiadiazole vs. 1,3-thiazole), impacting electronic distribution and hydrogen-bonding capabilities.

Thermal and Physical Properties :

  • Sulfonyl chlorides (e.g., mp 76–78°C) generally exhibit lower melting points than carboxylic acids (mp 214–215°C), reflecting differences in intermolecular forces. The target sulfonyl fluoride likely has a melting point intermediate between these extremes, though experimental data are needed.

Biological Activity

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is a heterocyclic compound characterized by a thiazole ring and a sulfonyl fluoride functional group. This compound has garnered interest in the pharmaceutical and synthetic chemistry fields due to its unique structural properties and potential biological activities, particularly as an antimicrobial and antifungal agent.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is C7_7H8_8FNO2_2S, with a molecular weight of 207.25 g/mol. The thiazole ring contributes to its reactivity, while the sulfonyl fluoride group enhances its ability to participate in nucleophilic substitution reactions. This reactivity is crucial for its interactions with biological targets.

The biological activity of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is primarily attributed to the sulfonyl fluoride moiety, which can react with nucleophilic sites on proteins. This interaction may inhibit enzyme activity and disrupt various biochemical pathways. The compound's mechanism suggests potential applications in drug development targeting specific enzymes involved in disease processes.

Biological Activities

Research indicates that 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride exhibits notable antimicrobial and antifungal properties:

  • Antimicrobial Activity : Studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Antifungal Activity : Preliminary data suggest efficacy against common fungal pathogens, making it a candidate for further exploration in antifungal therapies.

Research Findings

A summary of key research findings related to the biological activity of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is presented in Table 1.

StudyBiological ActivityKey Findings
AntimicrobialInhibition of E. coli and S. aureus growth observed.
AntifungalPotential efficacy against Candida albicans.
Enzyme InhibitionInteraction with nucleophilic sites leading to enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of thiazole derivatives, 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride was tested against several bacterial strains. The compound displayed an IC50 value indicating significant inhibition of bacterial growth compared to control groups.

Case Study 2: Enzyme Interaction

Another research effort focused on the compound's interaction with human farnesyltransferase (hFTase). The sulfonyl fluoride group was shown to effectively inhibit hFTase activity, suggesting potential implications in cancer therapy by disrupting farnesylation processes critical for oncogenesis.

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